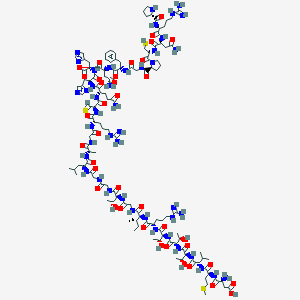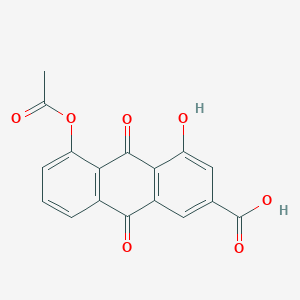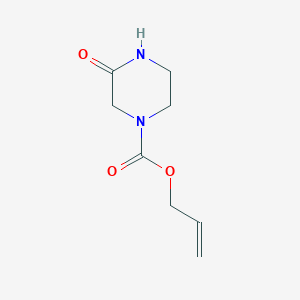![molecular formula C12H14O4 B125331 2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid CAS No. 153464-16-5](/img/structure/B125331.png)
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as MOPPA, and its chemical formula is C12H14O4. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
科学的研究の応用
MOPPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. MOPPA has also been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, MOPPA has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The exact mechanism of action of MOPPA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, MOPPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
生化学的および生理学的効果
MOPPA has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in vitro and in vivo. Additionally, MOPPA has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using MOPPA in lab experiments is its well-established synthesis method. MOPPA is also relatively stable and can be stored for extended periods of time. However, one limitation of using MOPPA in lab experiments is its potential toxicity. MOPPA has been found to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling this compound.
将来の方向性
There are several future directions for the study of MOPPA. One potential direction is the further investigation of its anti-inflammatory and analgesic properties. MOPPA could be studied in animal models of arthritis and other inflammatory diseases to determine its efficacy as a potential treatment. Another potential direction is the investigation of its antitumor activity. MOPPA could be studied in animal models of cancer to determine its potential as a cancer treatment. Additionally, the neuroprotective effects of MOPPA could be further investigated in animal models of Alzheimer's disease and other neurodegenerative disorders.
合成法
The synthesis of MOPPA involves the reaction between 3-methoxy-3-oxopropyl bromide and 4-acetylaniline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography or recrystallization.
特性
CAS番号 |
153464-16-5 |
|---|---|
製品名 |
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid |
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
2-[4-(3-methoxy-3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)7-6-9-2-4-10(5-3-9)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
InChIキー |
NUBCNNCNUNKKRY-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
正規SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
同義語 |
Benzenepropanoic acid, 4-(carboxymethyl)-, -alpha--methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



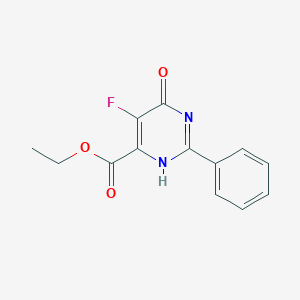
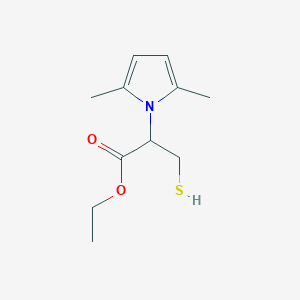
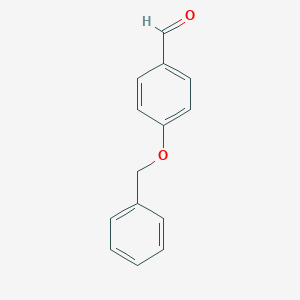
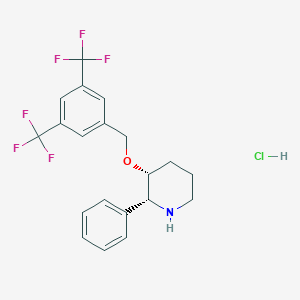
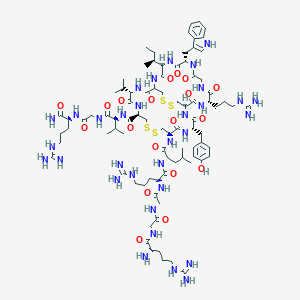
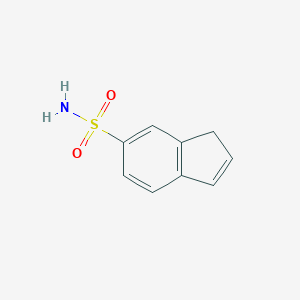
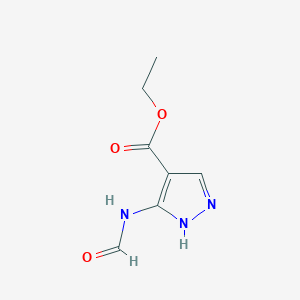

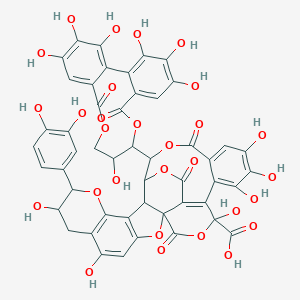
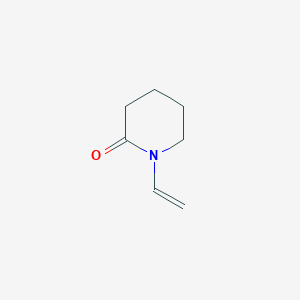
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
